Cas no 6577-89-5 (3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid)
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carboxylicacid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-
- 3-methyl-1,5,6,7-tetrahydro-4H-indol-4-one-2-carboxylic acid
- 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 3-Methyl-4-oxo-4,5,6,7-tet
- 3-methyl-4-oxo-4,5,6,7-tetrahydro-indole-2-carboxylic acid
- 4,5,6,7-Tetrahydro-3-methyl-4-oxo-indol-2-carbonsaeure
- 4,5,6,7-Tetrahydro-3-methyl-4-oxo-indole-2-carboxylic-acid
- AC1LIM04
- CHEMBL2425140
- CTK2F8636
- LS-11158
- Z57054221
- 6577-89-5
- EN300-11587
- 1H-Indole-2-carboxylicacid,4,5,6,7-tetrahydro-3-methyl-4-oxo-
- CS-0223574
- BDBM50440374
- G41892
- 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid
- MFCD06254716
- 3-methyl-4-oxo-5,6,7-trihydroindole-2-carboxylic acid
- J-512858
- NCGC00238572-01
- DTXSID40359307
- SCHEMBL2077313
- AKOS000117293
- 3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLICACID
- 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, AldrichCPR
- F3206-0027
-
- MDL: MFCD06254716
- Inchi: 1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14)
- InChI Key: ZMEOOHFAIWNZLT-UHFFFAOYSA-N
- SMILES: O=C1CCCC2=C1C(C)=C(C(=O)O)N2
Computed Properties
- Exact Mass: 193.07393
- Monoisotopic Mass: 192.066068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73
- XLogP3: 1.1
Experimental Properties
- Density: 1.381
- Melting Point: 239-241 °C
- Boiling Point: 483.6°C at 760 mmHg
- Flash Point: 246.3°C
- Refractive Index: 1.623
- PSA: 70.16
- LogP: 1.54030
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240905-5g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
6577-89-5 | 95%+ | 5g |
$799 | 2021-08-04 | |
| Chemenu | CM240905-1g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
6577-89-5 | 95%+ | 1g |
$216 | 2022-06-10 | |
| Chemenu | CM240905-5g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
6577-89-5 | 95%+ | 5g |
$776 | 2022-06-10 | |
| abcr | AB317164-250 mg |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, 95%; . |
6577-89-5 | 95% | 250MG |
€159.10 | 2023-01-16 | |
| abcr | AB317164-1 g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, 95%; . |
6577-89-5 | 95% | 1g |
€217.60 | 2023-01-16 | |
| abcr | AB317164-5 g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, 95%; . |
6577-89-5 | 95% | 5g |
€723.20 | 2023-01-16 | |
| abcr | AB317164-10 g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, 95%; . |
6577-89-5 | 95% | 10g |
€1,144.60 | 2023-01-16 | |
| Matrix Scientific | 016725-1g |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
6577-89-5 | 1g |
$378.00 | 2023-09-09 | ||
| TRC | B498798-50mg |
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid |
6577-89-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B498798-100mg |
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid |
6577-89-5 | 100mg |
$ 95.00 | 2022-06-07 |
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Suppliers
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Professional Introduction to 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid (CAS No. 6577-89-5)
3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, identified by its CAS number 6577-89-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate heterocyclic structure, has garnered considerable attention due to its versatile applications in drug development and chemical research. The compound's unique framework, featuring a methyl-substituted indole core with an oxo group and a tetrahydro structure, positions it as a valuable intermediate in the synthesis of biologically active molecules.
The structural attributes of 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid make it a promising candidate for further exploration in medicinal chemistry. Specifically, the presence of a carboxylic acid moiety at the 2-position of the indole ring enhances its reactivity, allowing for diverse functionalization strategies. This reactivity has been exploited in the development of novel therapeutic agents targeting various physiological pathways. Recent studies have highlighted its role in the synthesis of derivatives with potential antimicrobial and anti-inflammatory properties.
In the realm of academic research, 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has been employed as a key building block in the construction of more complex pharmacophores. Researchers have leveraged its structural motifs to design molecules that interact with specific biological targets. For instance, modifications at the 3-methyl and 4-oxo positions have been investigated for their impact on binding affinity and pharmacokinetic profiles. These efforts have led to the discovery of several lead compounds with promising preclinical activity.
The compound's significance extends beyond its role as an intermediate; it also serves as a scaffold for exploring new synthetic methodologies. Advances in catalytic processes and asymmetric synthesis have enabled more efficient and scalable production of derivatives. These innovations have not only improved access to 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid itself but also facilitated the synthesis of structurally diverse analogs. Such progress underscores the importance of this molecule in both academic and industrial settings.
Recent publications have demonstrated the utility of 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid in the development of novel drug candidates. For example, researchers have synthesized derivatives with enhanced solubility and bioavailability by incorporating additional functional groups. These modifications have been critical in improving drug delivery systems and optimizing therapeutic efficacy. The compound's adaptability has also been highlighted in studies exploring its role in targeted drug delivery systems.
The growing interest in heterocyclic compounds like 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is driven by their prevalence in natural products and their potential as pharmacological tools. The indole scaffold is particularly well-studied for its role in modulating neurological and inflammatory processes. By leveraging derivatives of this compound, scientists aim to develop treatments for conditions such as neurodegenerative diseases and chronic inflammation. The carboxylic acid functionality further enhances its versatility by allowing for amide bond formation with various bioactive molecules.
The synthesis and characterization of new derivatives continue to be areas of active investigation. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into the structural properties of these compounds. These studies not only contribute to our fundamental understanding but also guide the design of more effective therapeutic agents. The collaborative efforts between academia and industry have accelerated progress in this field.
The future prospects for 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid are promising as new synthetic routes are developed and new applications are discovered. Its role as a key intermediate ensures that it will remain a cornerstone in pharmaceutical chemistry for years to come. As research continues to uncover new biological activities and synthetic possibilities, this compound will undoubtedly play a pivotal role in shaping the next generation of therapeutics.
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